N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been synthesized and studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of suitable precursors, such as hydrazides and carboxylic acids . A variety of synthetic strategies have been developed, including the use of radical-promoted cross-dehydrogenative coupling .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of these heteroatoms can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazoles can be influenced by the presence of various substituents on the ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the electron density of the ring, thereby influencing its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can be influenced by the presence of various substituents on the ring. For example, the presence of certain groups can affect the molecule’s solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The study of 1,2,4-oxadiazoles is an active area of research, with potential applications in various fields including medicinal chemistry, material science, and high-energy materials . Future research will likely continue to explore the synthesis, properties, and applications of these versatile compounds .
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-8(14)12-10(5-6-10)9-11-7(2)13-15-9/h5-6H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVVMGKERJLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=NC(=NO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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